3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound characterized by its unique structure, which includes a tert-butyl group and a difluoromethyl group attached to a tetrahydropyrimidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multiple steps, starting with the formation of the tetrahydropyrimidine-2,4-dione core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent introduction of the tert-butyl and difluoromethyl groups can be performed using reagents such as tert-butyl chloride and difluoromethylating agents.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be utilized to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific therapeutic effects.
Industry: In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
6-(Difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the tert-butyl group.
3-Tert-butyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: Lacks the difluoromethyl group.
Uniqueness: The presence of both the tert-butyl and difluoromethyl groups in 3-Tert-butyl-6-(difluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione provides it with unique chemical and physical properties compared to its analogs. These groups can influence its reactivity, stability, and interactions with other molecules.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
3-tert-butyl-6-(difluoromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2O2/c1-9(2,3)13-6(14)4-5(7(10)11)12-8(13)15/h4,7H,1-3H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZEVCPZTGXNCRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C=C(NC1=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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